1-(benzenesulfonyl)-5-fluoro-4-imino-3-methyl-1,2,3,4-tetrahydropyrimidin-2-one
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Overview
Description
1-(Benzenesulfonyl)-5-fluoro-4-imino-3-methyl-1,2,3,4-tetrahydropyrimidin-2-one is a complex organic compound that features a benzenesulfonyl group attached to a tetrahydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-5-fluoro-4-imino-3-methyl-1,2,3,4-tetrahydropyrimidin-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydropyrimidinone ring, followed by the introduction of the benzenesulfonyl group and the fluorine atom. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-5-fluoro-4-imino-3-methyl-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols, along with catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-5-fluoro-4-imino-3-methyl-1,2,3,4-tetrahydropyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-(benzenesulfonyl)-5-fluoro-4-imino-3-methyl-1,2,3,4-tetrahydropyrimidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-1H-pyrrole: This compound shares the benzenesulfonyl group but has a different core structure.
Benzenesulfonic acid derivatives: These compounds have similar functional groups but differ in their overall structure and properties.
Uniqueness
1-(Benzenesulfonyl)-5-fluoro-4-imino-3-methyl-1,2,3,4-tetrahydropyrimidin-2-one is unique due to the combination of its benzenesulfonyl group, fluorine atom, and tetrahydropyrimidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1345141-55-0 |
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Molecular Formula |
C11H10FN3O3S |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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